
PhiKan 083 hydrochloride
Overview
Description
Chemical and Pharmacological Profile
PhiKan 083 hydrochloride is a carbazole derivative with the molecular formula C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol . It specifically targets the Y220C mutation in the tumor suppressor protein p53, a mutation that destabilizes the protein’s core domain and accelerates its thermal denaturation . By binding to a surface-exposed cavity in the mutant p53, PhiKan 083 stabilizes the protein, restoring wild-type (WT) conformation and function, thereby reactivating pro-apoptotic pathways in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PhiKan 083 hydrochloride involves several steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The synthesis begins with the formation of the carbazole core through a series of cyclization reactions.
Introduction of the Ethyl Group: An ethyl group is introduced at the 9-position of the carbazole ring.
Methylation: The nitrogen atom at the 3-position is methylated to form the methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: PhiKan 083 hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce oxidized carbazole derivatives .
Scientific Research Applications
Scientific Research Applications
PhiKan 083 hydrochloride has several key applications in scientific research:
-
Cancer Research:
- Tumor Suppression Restoration: The compound is extensively studied for its potential to restore the function of mutant p53, thereby reactivating its tumor-suppressing capabilities. In vitro studies have shown that treatment with PhiKan 083 at a concentration of 125 μM can reduce cell viability in Ln229 cells expressing the Y220C mutant by approximately 70% over 48 hours.
- Biological Studies:
- Drug Development:
-
Industrial Applications:
- While primarily focused on research, there are potential industrial applications in developing therapeutic agents that target p53-related pathways.
Case Studies and Research Findings
- Stabilization Effects:
- Combination Therapy Efficacy:
- Molecular Docking Studies:
Mechanism of Action
PhiKan 083 hydrochloride exerts its effects by binding to a specific cavity on the surface of the Y220C-mutated p53 protein. This binding stabilizes the mutant protein, slowing down its rate of denaturation. The compound has a dissociation constant (Kd) of 167 micromolar for the Y220C mutant, indicating a reasonable binding affinity . By stabilizing the mutant p53, this compound helps restore its normal function in regulating the cell cycle and promoting apoptosis, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Mechanism of Action
- Binding Affinity : PhiKan 083 exhibits a dissociation constant (Kd ) of 125–167 μM for the p53-Y220C mutant in vitro . In Ln229 glioblastoma cells, its relative binding affinity (Kd ) is 150 μM .
- Thermodynamic Stabilization : The compound increases the mutant p53 half-life from 3.8 minutes to 15.7 minutes under saturating conditions, significantly slowing thermal denaturation .
- Synergistic Effects : At 125 μM , PhiKan 083 reduces cell viability by 70 ± 5% in Ln229 cells after 48 hours. When combined with 1 μM doxorubicin , it enhances pro-apoptotic activity across p53 variants (wild-type, Y220C, G245S, R282W) .
Physicochemical Properties
Structural and Functional Analogs
Key Differentiators of this compound
Specificity for Y220C Mutation : Unlike APR-246 or CP-31398, which target multiple p53 mutants, PhiKan 083 is tailored to Y220C, minimizing off-target effects .
Non-DNA Binding Mechanism: It binds a cavity distinct from functional DNA/protein interaction regions, preserving WT p53 activity .
Limitations Relative to Comparators
Biological Activity
PhiKan 083 hydrochloride is a small molecule classified as a p53 stabilizing agent, primarily targeting the mutated form of the p53 protein, specifically the Y220C variant. This compound has garnered attention in cancer research due to its potential to restore the function of misfolded p53, which plays a critical role in regulating cell cycle and apoptosis. This article delves into the biological activity of PhiKan 083, supported by data tables, case studies, and detailed research findings.
- Chemical Name : 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
- Molecular Formula : C₁₆H₁₈N₂.HCl
- Molecular Weight : 290.79 g/mol
- Purity : ≥99% .
PhiKan 083 preferentially binds to the mutated p53 (Y220C) at a site distinct from the DNA-binding domain. This binding stabilizes the mutant protein, thereby slowing its thermal denaturation and potentially restoring its tumor suppressor functions. The compound exhibits a binding affinity (Kd) of approximately 125 μM to 167 μM for the Y220C variant, indicating its effectiveness in stabilizing this specific mutation .
Biological Activity
The biological activity of PhiKan 083 can be summarized in the following key points:
- Stabilization of Mutant p53 : PhiKan 083 significantly increases the half-life of the Y220C mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations .
- Inhibition of Tumor Growth : Studies have shown that compounds like PhiKan 083 can inhibit the proliferation of cancer cell lines expressing mutant p53, suggesting its potential as an anticancer therapeutic .
- Restoration of Apoptotic Function : By stabilizing mutant p53, PhiKan 083 may restore its ability to induce apoptosis in cancer cells, which is often compromised due to mutations .
Binding Affinity and Stability Data
Compound | Mutation | Kd (μM) | Half-Life (min) |
---|---|---|---|
PhiKan 083 | Y220C | 125-167 | 15.7 |
Control (no ligand) | Y220C | - | 3.8 |
Cell Line Sensitivity
Case Studies
- Breast Cancer Research : A comprehensive study examined the role of PhiKan 083 in restoring normal function to misfolded p53 in breast cancer cells. The results indicated that treatment with PhiKan 083 led to reduced cell proliferation and increased apoptosis in cell lines harboring the Y220C mutation .
- Combination Therapy Potential : Research suggests that combining PhiKan 083 with other anticancer agents may enhance therapeutic efficacy against tumors with p53 mutations. This approach aims to exploit the restored function of p53 to synergistically improve treatment outcomes .
Q & A
Basic Question: What experimental methods are recommended to determine the binding affinity (Kd) of PhiKan 083 hydrochloride to the Y220C p53 mutant?
Answer:
The binding affinity of PhiKan 083 to the Y220C mutant can be quantified using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . For preliminary screening, thermal shift assays are effective: measure the stabilization of Y220C p53 by monitoring the protein’s melting temperature (Tm) shift in the presence of PhiKan 083. A Tm increase indicates stabilization . Reported Kd values vary (125–167 μM), so ensure consistent buffer conditions (pH, ionic strength) and validate results with orthogonal methods like fluorescence polarization .
Advanced Question: How should researchers design experiments to assess PhiKan 083’s anti-tumor activity in glioblastoma models, considering conflicting viability data across cell lines?
Answer:
Use isogenic cell lines (e.g., LN229 variants with p53wt, Y220C, G245S, R282W) to isolate mutation-specific effects. Include dose-response curves (e.g., 50–200 μM) and time points (24–72 hours) to capture dynamic effects. Address contradictions by replicating conditions from prior studies (e.g., 125 μM for 48 hours reduced viability by ~70% in LN229-Y220C ). Combine with apoptosis markers (Annexin V/PI) and validate via Western blotting for p53 targets (e.g., PUMA, Bax) .
Basic Question: What are the solubility and stability considerations for preparing this compound stock solutions?
Answer:
PhiKan 083 is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 115 mg/mL) or ethanol (100 mg/mL) . Prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C (6-month stability). For in vitro assays, dilute in culture media to ≤0.1% DMSO to prevent solvent toxicity .
Advanced Question: How can researchers investigate synergistic effects between PhiKan 083 and chemotherapeutics like doxorubicin?
Answer:
Use combination index (CI) analysis via the Chou-Talalay method. Treat cells with PhiKan 083 (e.g., 50–125 μM) and doxorubicin (0.1–1 μM) in a checkerboard design. Monitor apoptosis via caspase-3/7 activation and confirm synergy with CompuSyn software . Prior studies show enhanced apoptosis in LN229 variants when combined with 1 μM doxorubicin .
Advanced Question: How should discrepancies in reported Kd values (125 μM vs. 167 μM) for PhiKan 083 be reconciled?
Answer:
Variations arise from differences in experimental setups (e.g., protein purity, buffer composition, temperature). Reproduce assays using standardized protocols:
- Purify Y220C p53 via size-exclusion chromatography.
- Conduct ITC at 25°C in 20 mM HEPES (pH 7.4), 150 mM NaCl.
- Compare results with Boeckler et al. (2008) and Paulmurugan et al. (2018) .
Advanced Question: What strategies validate PhiKan 083’s target specificity for Y220C p53 over wild-type p53?
Answer:
Perform competitive binding assays using wild-type p53 and Y220C mutant proteins. Use crystallography or hydrogen-deuterium exchange (HDX) mass spectrometry to map PhiKan 083’s binding site. Evidence shows preferential binding to Y220C due to its surface cavity, absent in wild-type p53 .
Basic Question: What protocols are recommended for thermal shift assays to measure PhiKan 083-induced stabilization of Y220C p53?
Answer:
Incubate Y220C p53 (1–2 μM) with PhiKan 083 (0–200 μM) in a buffer compatible with SYPRO Orange dye.
Perform thermal ramping (25–95°C, 1°C/min) in a real-time PCR machine.
Calculate ΔTm from fluorescence inflection points. A ΔTm > 2°C indicates significant stabilization .
Basic Question: How do researchers determine the optimal PhiKan 083 concentration for apoptosis assays without inducing off-target effects?
Answer:
Titrate PhiKan 083 (50–200 μM) and measure viability (MTT/CellTiter-Glo) and apoptosis (caspase-3/7 activity). Use p53-null cell lines as negative controls to isolate target-specific effects. At 125 μM, PhiKan 083 selectively reduces viability in Y220C-expressing LN229 cells .
Advanced Question: How can PhiKan 083’s efficacy be compared to other p53 stabilizers (e.g., RETRA hydrochloride) in rescue experiments?
Answer:
Design a head-to-head study using LN229-Y220C cells treated with equimolar concentrations of PhiKan 083 and comparators. Assess p53 transcriptional activity via luciferase reporters (e.g., PG13-Luc) and downstream targets (e.g., p21, MDM2). Prioritize compounds with lower Kd and higher Tm shifts .
Basic Question: What are the best practices for long-term storage of this compound to maintain bioactivity?
Answer:
Store lyophilized powder at -20°C in desiccated conditions (stable for 4 years). For solutions, aliquot in DMSO and store at -80°C (1-year stability). Avoid repeated thawing and exposure to light/humidity .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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